molecular formula C2H5Ge B13814988 Ethylger-manium

Ethylger-manium

Cat. No.: B13814988
M. Wt: 101.69 g/mol
InChI Key: GIEAINOVPLDQPT-UHFFFAOYSA-N
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Description

C₂H₈Ge It is a colorless, flammable liquid that is used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

GeCl4+2C2H5MgBrGe(C2H5)2+2MgBrCl\text{GeCl}_4 + 2 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{Ge(C}_2\text{H}_5)_2 + 2 \text{MgBrCl} GeCl4​+2C2​H5​MgBr→Ge(C2​H5​)2​+2MgBrCl

The resulting diethylgermane can then be reduced to ethylgermane using lithium aluminum hydride:

Ge(C2H5)2+LiAlH4GeH3C2H5+LiAlH3C2H5\text{Ge(C}_2\text{H}_5)_2 + \text{LiAlH}_4 \rightarrow \text{GeH}_3\text{C}_2\text{H}_5 + \text{LiAlH}_3\text{C}_2\text{H}_5 Ge(C2​H5​)2​+LiAlH4​→GeH3​C2​H5​+LiAlH3​C2​H5​

Industrial Production Methods

In industrial settings, ethylgermane can be produced through the reaction of germanium dioxide with ethylsilane in the presence of a catalyst. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethylgermane undergoes various chemical reactions, including:

    Oxidation: Ethylgermane can be oxidized to form germanium dioxide and ethylene.

    Reduction: It can be reduced to form germane and ethane.

    Substitution: Ethylgermane can undergo substitution reactions with halogens to form halogermanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Halogens like chlorine and bromine are used in substitution reactions.

Major Products Formed

    Oxidation: Germanium dioxide and ethylene.

    Reduction: Germane and ethane.

    Substitution: Halogermanes such as chlorogermane and bromogermane.

Scientific Research Applications

Ethylgermane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Ethylgermane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases.

    Industry: Ethylgermane is used in the production of germanium-based semiconductors and other electronic materials.

Mechanism of Action

The mechanism by which ethylgermane exerts its effects involves the interaction of its germanium atom with various molecular targets. In biological systems, organogermanium compounds are believed to modulate immune responses and exhibit antioxidant properties. The exact molecular pathways involved are still under investigation, but it is thought that ethylgermane can interact with cellular proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Ethylgermane can be compared with other organogermanium compounds such as:

    Methylgermane (CH₃GeH₃): Similar in structure but with a methyl group instead of an ethyl group.

    Diethylgermane (C₄H₁₀Ge): Contains two ethyl groups attached to the germanium atom.

    Germane (GeH₄): The simplest germanium hydride, lacking any organic substituents.

Properties

Molecular Formula

C2H5Ge

Molecular Weight

101.69 g/mol

InChI

InChI=1S/C2H5Ge/c1-2-3/h2H2,1H3

InChI Key

GIEAINOVPLDQPT-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]

Origin of Product

United States

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